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molecular formula C12H17N B1640533 1-(4-Methylphenyl)piperidine

1-(4-Methylphenyl)piperidine

Cat. No. B1640533
M. Wt: 175.27 g/mol
InChI Key: SEKVDGJLBQJSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05817877

Procedure details

This example is representative of procedure "B". Into a screw-capped test tube were weighed 29 mg (0.052 mmol) Pd(dba)2, 55 mg (0.10 mmol) DPPF, and 144 mg (1.5 mmol) NaO-t-Bu. The solid materials were suspended in 12 ml of toluene. 4-Methylphenyltriflate (240 mg, 1.0 mmol) was dissolved in 1 ml of toluene and added to the test tube. The test tube was sealed with a cap containing a PTFE septum and removed from the dry box. Piperidine (148 μl, 1.5 mmol) was added to the test tube by syringe. The reaction mixture was heated at 100° C. for 5 hours. TLC of the reaction mixture indicated complete consumption of the starting triflate. The reaction mixture was cooled to room temperature, and the mixture was absorbed onto silica gel. Chromatography on a silica gel column using 50:1 hexanes:diethyl ether afforded 1-(4-methylphenyl)piperidine as a clear oil. (135 mg, 77% yield).
Quantity
144 mg
Type
reactant
Reaction Step One
[Compound]
Name
4-Methylphenyltriflate
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
148 μL
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
reactant
Reaction Step Five
Quantity
29 mg
Type
catalyst
Reaction Step Six
Name
Quantity
55 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O(C(C)(C)C)[Na].[NH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[C:13]1([CH3:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[CH3:19][C:13]1[CH:18]=[CH:17][C:16]([N:7]2[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)=[CH:15][CH:14]=1 |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
144 mg
Type
reactant
Smiles
O([Na])C(C)(C)C
Step Two
Name
4-Methylphenyltriflate
Quantity
240 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
148 μL
Type
reactant
Smiles
N1CCCCC1
Step Five
Name
Quantity
12 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
29 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Step Seven
Name
Quantity
55 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a screw-capped test tube were weighed
ADDITION
Type
ADDITION
Details
added to the test tube
CUSTOM
Type
CUSTOM
Details
The test tube was sealed with a cap
CUSTOM
Type
CUSTOM
Details
removed from the dry box
CUSTOM
Type
CUSTOM
Details
consumption of the starting triflate
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the mixture was absorbed onto silica gel

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)N1CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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